[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine
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Overview
Description
[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine: is an organic compound that features both a dimethylamino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially leading to the removal of the fluorine atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of de-fluorinated products.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of dimethylamino and fluorophenyl groups with biological macromolecules such as proteins and nucleic acids.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific electronic or steric properties imparted by the dimethylamino and fluorophenyl groups.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in hydrophobic and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- [2-(Dimethylamino)ethyl][(4-fluorophenyl)methyl]amine
- [2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine
- [2-(Dimethylamino)ethyl][(3-chlorophenyl)methyl]amine
Comparison: Compared to its analogs, [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly influence the compound’s electronic properties and reactivity. For instance, the 3-fluoro derivative may exhibit different binding affinities and selectivities towards biological targets compared to the 2- or 4-fluoro derivatives.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIIWRKMWWZQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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